Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate
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Overview
Description
Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate: is an organic compound with the molecular formula C14H16ClNO4 It is a derivative of malonic acid and is characterized by the presence of a chloro-substituted aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate typically involves the condensation reaction between diethyl malonate and 3-chloro-2-methylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding quinone derivatives.
Reduction Reactions: Reduction of the compound can yield amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Various substituted malonates.
Oxidation Reactions: Quinone derivatives.
Reduction Reactions: Amine derivatives.
Scientific Research Applications
Chemistry: Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is also employed in the development of biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In cellular pathways, it may modulate signal transduction processes by interacting with key proteins and altering their function.
Comparison with Similar Compounds
- Diethyl 2-[(3,4-dichloroanilino)methylene]malonate
- Diethyl 2-[(4-chloroanilino)methylene]malonate
- Diethyl 2-[(4-methyl-3-nitroanilino)methylene]malonate
Comparison: Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate is unique due to the presence of the 3-chloro-2-methylaniline moiety, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
diethyl 2-[(3-chloro-2-methylanilino)methylidene]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-4-20-14(18)11(15(19)21-5-2)9-17-13-8-6-7-12(16)10(13)3/h6-9,17H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSJPBJYZZRTPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C(=CC=C1)Cl)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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